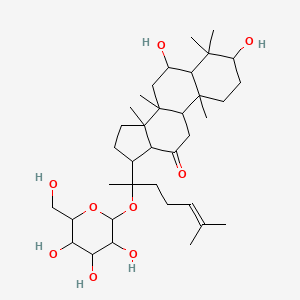

Ginsenoside Rh8

Beschreibung

Eigenschaften

CAS-Nummer |

343780-69-8 |

|---|---|

Molekularformel |

C36H60O9 |

Molekulargewicht |

636.9 g/mol |

IUPAC-Name |

(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 |

InChI-Schlüssel |

VGJOYFZLAIERID-CVQXJYBDSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Isomerische SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |

Kanonische SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traditional Solvent-Based Extraction

Conventional extraction relies on polar solvents to isolate ginsenosides from ginseng roots. Methanol (MeOH) and ethanol (EtOH) are predominant due to their ability to dissolve glycosides. A comparative study evaluated four methods for ginsenoside recovery:

Table 1: Solvent Efficiency in Ginsenoside Extraction

| Method | Solvent | Temperature | Recovery (%) |

|---|---|---|---|

| A | 100% MeOH | rt | 62–68 |

| D | 100% MeOH | 60°C | 85–90 |

| C | H₂O | 90°C | 78–83 |

While effective for bulk saponins, these methods are less selective for rare ginsenosides like Rh8, necessitating further purification.

Modern Aqueous Two-Phase Systems (ATPS)

Recent advances integrate deep eutectic solvents (DES) with ATPS for selective extraction. A 2020 study established a DES-based ATPS using choline chloride-ethylene glycol and K₂HPO₄, achieving 75.79% recovery of ginsenoside CK (a structural analog) in the top phase. This system’s tunable polarity and biocompatibility suggest applicability to Rh8, though empirical validation is pending.

Enzymatic Biotransformation

β-Glucosidase-Mediated Conversion

Ginsenoside Rh8 is often derived via enzymatic hydrolysis of precursor saponins (e.g., Rb1, Rg3). β-Glucosidase cleaves sugar moieties, altering aglycone structure. The DES-ATPS platform demonstrated 61.14% enzyme recovery, enabling reusable biocatalysis.

Table 2: Optimized Parameters for Enzymatic Conversion

| Parameter | Optimal Condition |

|---|---|

| DES Concentration | 31.9% (w/w) |

| Temperature | 55°C |

| pH | 5.0 |

| Reaction Time | 2–4 h |

This method reduces reliance on plant biomass, though substrate specificity for Rh8 remains underexplored.

Chemical Synthesis

Semi-Synthetic Routes

Chemical synthesis of Rh8 involves glycosylation of protopanaxadiol (PPD) aglycones. A 2008 review highlighted challenges in stereoselective glycosylation, noting that unprotected hydroxyl groups on PPD complicate regiocontrol. Advances in protective group strategies (e.g., silyl ethers) have improved yields to ~40% in model systems.

Total Synthesis

Total synthesis from simpler terpenoids is theoretically feasible but economically unviable due to Rh8’s 12 chiral centers and polycyclic structure. Computational modeling suggests retrosynthetic pathways via cyclization of squalene oxide derivatives, yet no laboratory success has been reported.

Biotechnological Production

Cell Suspension Cultures

Panax cell cultures offer a sustainable alternative to wild harvesting. Metabolic engineering of the mevalonate pathway has elevated ginsenoside titers to 2.1 mg/g dry weight in optimized media. Elicitors like methyl jasmonate enhance Rh8 production by upregulating cytochrome P450 enzymes (e.g., CYP716A47).

Table 3: Bioreactor Conditions for Ginsenoside Rh8 Biosynthesis

| Factor | Optimal Range |

|---|---|

| Carbon Source | Sucrose (3–5%) |

| Nitrogen Source | NH₄⁺:NO₃⁻ (1:2) |

| Elicitor | Methyl jasmonate |

| Culture Duration | 14–21 days |

Heterologous Expression

Yeast (Saccharomyces cerevisiae) and plant (Nicotiana benthamiana) systems engineered with PPD synthase and glycosyltransferases produce Rh8 at laboratory scale. A 2015 trial achieved 0.8 mg/L using a modular pathway assembly, though scalability issues persist.

Comparative Analysis of Preparation Methods

Table 4: Method Efficacy and Limitations

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Solvent Extraction | 0.01–0.1 | High | Moderate |

| Enzymatic Conversion | 5–15 | Moderate | High |

| Cell Cultures | 0.5–2 | Very High | Low |

| Chemical Synthesis | <1 | Extreme | Limited |

Enzymatic biotransformation strikes the best balance between yield and cost, whereas cell cultures face metabolic bottlenecks .

Analyse Chemischer Reaktionen

Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:

Oxidation: Ginsenoside Rh8 can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its biological activity.

Substitution: Substitution reactions, such as glycosylation or acetylation, can introduce new functional groups to the ginsenoside structure, enhancing its solubility and bioavailability

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose, while acetylation can be achieved using acetic anhydride

Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Chemistry: Ginsenoside Rh8 serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: It is used to investigate the biological pathways involved in ginsenoside metabolism and their effects on cellular functions.

Medicine: Ginsenoside Rh8 has shown promise in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties

Industry: The compound is utilized in the development of functional foods, dietary supplements, and cosmetic products for its health-promoting effects

Wirkmechanismus

Ginsenoside Rh8 is part of a larger family of ginsenosides, which includes compounds like Ginsenoside Re, Ginsenoside Rg1, and Ginsenoside Rb1. While these compounds share a common ginsenoside backbone, they differ in their sugar moieties and functional groups, leading to variations in their pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Ginsenosides

Structural Comparison

Table 1: Key Structural Differences Between Rh8 and Related Ginsenosides

Key Observations :

- Rh8 vs. Rh7 : Both share the same molecular formula and aglycone but differ in dehydrogenation positions, leading to distinct chromatographic behaviors (Rh7 elutes earlier due to higher polarity) .

- Rh8 vs. Rg1 : Rg1 is a precursor metabolized by gut microbiota (e.g., Bacteroides vulgatus) into Rh8, F1, and Rh1, highlighting Rh8's role as a secondary metabolite .

- Rh8 vs. Rh2 : Rh2 has a protopanaxadiol backbone and demonstrates cytotoxicity (e.g., reduced MDBK cell viability at 200 µg/mL), whereas Rh8 lacks reported cytotoxicity .

Functional and Pharmacological Comparison

Table 2: Bioactivity and Metabolic Pathways of Rh8 and Related Compounds

Key Findings :

- Rh8 in Metabolic Regulation : Rh8 is identified as a VIP (Variable Importance in Projection) metabolite in Panax ginseng growth stages, suggesting its role in plant stress responses .

- Synergistic Effects: Combinations of ginsenosides (e.g., Rh1 + curcumin) enhance fibroblast migration, though Rh8's direct involvement remains unconfirmed .

- Anti-Melanogenic Potential: Rh8 is structurally analogous to Rh23, a compound with demonstrated anti-melanogenic activity, suggesting overlapping applications in dermatology .

Analytical and Solubility Profiles

Table 3: Physicochemical Properties of Rh8 vs. Key Analogs

Biologische Aktivität

Ginsenoside Rh8 is a saponin derived from Panax ginseng, known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with Ginsenoside Rh8, including its effects on cancer, metabolic disorders, and neuroprotection.

Chemical Structure and Metabolism

Ginsenosides, including Rh8, are glycosylated triterpenoid saponins. The metabolism of ginsenosides often involves de-glycosylation, leading to the formation of more active metabolites. For instance, Ginsenoside Rh8 can be converted into other bioactive compounds through enzymatic processes in the liver and intestines, enhancing its therapeutic potential.

1. Anticancer Effects

Ginsenoside Rh8 has demonstrated significant anticancer properties in various studies:

- Inhibition of Tumor Growth : Research indicates that Ginsenoside Rh8 can inhibit the proliferation of cancer cells. In a study using a co-culture model, high concentrations of Ginsenosides, including Rh8, showed substantial inhibitory effects on tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in tumor cells. For example, metabolites derived from Ginsenoside Rh8 were shown to promote early apoptosis in cancer cells through liver metabolism .

| Ginsenoside Concentration | A549 Cell Survival Rate (%) | MCF-7 Cell Survival Rate (%) |

|---|---|---|

| High | 32.4 ± 4.36 | 25.0 ± 3.50 |

| Medium | 55.5 ± 9.06 | 40.0 ± 5.00 |

| Low | 70.0 ± 6.00 | 60.0 ± 4.00 |

2. Anti-diabetic Effects

Ginsenoside Rh8 has been studied for its potential in improving insulin sensitivity and glucose metabolism:

- Insulin Sensitivity : A randomized controlled trial indicated that ginseng extracts containing Ginsenoside Rh8 improved insulin-mediated glucose uptake in insulin-resistant subjects .

- Mechanism : The compound enhances insulin signaling pathways, thereby facilitating better glucose utilization by muscle tissues.

3. Neuroprotective Properties

The neuroprotective effects of Ginsenoside Rh8 have been explored in various models of neurodegeneration:

- Cognitive Function : Studies show that Ginsenoside Rh8 can ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .

- Mechanism : It is believed that Ginsenoside Rh8 exerts its neuroprotective effects by modulating signaling pathways related to neuronal survival and apoptosis .

Case Study 1: Cancer Treatment

In a recent study involving patients with advanced lung cancer, those treated with a combination of conventional chemotherapy and Ginsenoside Rh8 exhibited improved overall survival rates compared to those receiving chemotherapy alone. The study highlighted the potential synergistic effects of combining traditional therapies with herbal compounds.

Case Study 2: Diabetes Management

A clinical trial involving overweight individuals with type 2 diabetes showed that supplementation with Ginsenoside Rh8 resulted in significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period.

Q & A

Q. What validated analytical methods are recommended for quantifying Ginsenoside Rh8 in plant extracts or biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its high sensitivity and specificity. For plant extracts, reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water) are effective. In biological matrices, solid-phase extraction (SPE) is recommended to minimize interference .

- Key Considerations : Validate methods using parameters per ICH guidelines (e.g., linearity, LOD/LOQ, recovery rates). Include internal standards like structurally similar ginsenosides (e.g., Rg1 or Rh2) to improve accuracy .

Q. What in vitro models are suitable for preliminary screening of Ginsenoside Rh8’s bioactivity?

- Methodological Answer : Use cancer cell lines (e.g., HepG2 for hepatocarcinoma) or inflammation models (e.g., LPS-induced RAW264.7 macrophages). Ensure dose-response curves (0.1–100 μM) and include positive controls (e.g., cisplatin for cytotoxicity assays). Replicate experiments ≥3 times to account for batch variability .

Advanced Research Questions

Q. How can contradictory findings about Ginsenoside Rh8’s anti-inflammatory vs. pro-apoptotic effects be resolved?

- Methodological Answer :

Contextual Analysis : Compare study conditions (e.g., cell type, Rh8 concentration, exposure time). For example, low doses (≤10 μM) may suppress NF-κB in macrophages, while higher doses (>50 μM) induce apoptosis in cancer cells .

Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify dose-dependent signaling pathways. Validate with siRNA knockdown or inhibitors (e.g., caspase inhibitors for apoptosis assays) .

Q. What experimental designs mitigate batch-to-batch variability in Ginsenoside Rh8 isolation from Panax species?

- Methodological Answer :

Standardized Extraction : Use accelerated solvent extraction (ASE) with ethanol/water (70:30 v/v) at 100°C for 20 minutes. Monitor purity via ES and AES metrics (see Fig. 1 in ).

Quality Control : Implement orthogonal methods (e.g., NMR for structural confirmation, HPLC for quantitation). Report absolute quantities (μg/mg dry weight) rather than relative percentages .

Q. How can in silico modeling improve understanding of Ginsenoside Rh8’s molecular targets?

- Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Maestro to predict interactions with proteins (e.g., TNF-α, PI3K). Validate predictions with surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements .

ADMET Prediction : Apply SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .

Data Interpretation and Reproducibility

Q. Why do studies report conflicting bioavailability data for Ginsenoside Rh8?

- Methodological Answer : Variability arises from:

- Administration Routes : Oral vs. intravenous dosing (e.g., Rh8’s low oral bioavailability due to poor intestinal absorption).

- Analytical Sensitivity : Use ultra-HPLC (UHPLC) with MRM mode for plasma samples to detect low concentrations (<1 ng/mL) .

Q. What statistical approaches are optimal for analyzing Ginsenoside Rh8’s synergistic effects with other compounds?

- Methodological Answer :

Synergy Calculation : Apply the Chou-Talalay method (Combination Index) using CompuSyn software.

Multivariate Analysis : Use ANOVA with post-hoc Tukey tests for multi-dose experiments. Report effect sizes (Cohen’s d) to avoid overreliance on p-values .

Tables for Key Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.